molecular formula C12H11NO3S2 B2815081 Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate CAS No. 1421508-22-6

Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate

Cat. No. B2815081
CAS RN: 1421508-22-6
M. Wt: 281.34
InChI Key: FJXFWPKBZRVHKE-UHFFFAOYSA-N
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Description

Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate, also known as MTC, is a carbamate compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTC is a white crystalline solid that is soluble in most organic solvents and has a melting point of 110-112°C.

Scientific Research Applications

Antitumor Activity

One of the earliest identified applications of this compound is in the field of cancer research. The compound has demonstrated activity against various experimental tumors, including lymphoid leukemia, melanotic melanoma, and Lewis lung carcinoma. These findings highlight its potential for clinical applications due to the low toxicity of therapeutically active doses. The effectiveness of this compound in cancer treatment is influenced by factors such as the vehicle used in drug preparation and the route of administration (Atassi & Tagnon, 1975).

Synthetic Methodologies

The compound has also been a subject of interest in the synthesis of various chemically significant molecules. For instance, it has been utilized in the synthesis of multi-13C-labelled inhibitors of tubulin assembly, showcasing its role in creating more complex molecules for biological research (Cheung, Chau, & Lacey, 1987). Furthermore, the incorporation of thiophene moieties into electrophilic reactions promoted by samarium diiodide has been explored, leading to the synthesis of long-chain esters with remote functional groups, which have applications in various industries, including pharmaceuticals and material science (Yang, Nandy, Selvakumar, & Fang, 2000).

properties

IUPAC Name

methyl N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-16-12(15)13-7-8-4-5-10(18-8)11(14)9-3-2-6-17-9/h2-6H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXFWPKBZRVHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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